4-(((1-(2-Bromobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile
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Overview
Description
4-(((1-(2-Bromobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a complex organic compound that features a piperidine ring substituted with a 2-bromobenzoyl group and a benzonitrile moiety
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They are found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
The piperidine moiety in the compound structure suggests that it may interact with its targets through a variety of mechanisms, depending on the specific disease state it is designed to treat .
Biochemical Pathways
Given the broad range of pharmaceutical applications of piperidine derivatives, it can be inferred that this compound may interact with a variety of biochemical pathways .
Pharmacokinetics
It is known that the piperidine ring is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Given the broad range of pharmaceutical applications of piperidine derivatives, it can be inferred that this compound may have a variety of effects at the molecular and cellular level .
Action Environment
It is known that the stability and efficacy of pharmaceutical compounds can be influenced by a variety of environmental factors, including temperature, ph, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-(2-Bromobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 2-bromobenzoyl chloride with piperidine under basic conditions to form the 2-bromobenzoyl piperidine intermediate. This intermediate is then reacted with 4-(hydroxymethyl)benzonitrile in the presence of a suitable base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(((1-(2-Bromobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the bromine atom or the nitrile group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(((1-(2-Bromobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: Its derivatives may exhibit pharmacological activity, making it a candidate for the development of new therapeutic agents.
Industry: The compound can be used in the production of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(((1-(2-Chlorobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile
- 4-(((1-(2-Fluorobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile
- 4-(((1-(2-Methylbenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile
Uniqueness
4-(((1-(2-Bromobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity compared to its chloro, fluoro, or methyl analogs .
Properties
IUPAC Name |
4-[[1-(2-bromobenzoyl)piperidin-4-yl]methoxymethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2/c22-20-4-2-1-3-19(20)21(25)24-11-9-18(10-12-24)15-26-14-17-7-5-16(13-23)6-8-17/h1-8,18H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNPCOZRUCWPMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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